1-(2-Oxopropyl)cyclobutane-1-carboxylic acid

Quality Control Procurement Analytical Chemistry

Replace planar aromatics with a 3D cyclobutane core without sacrificing synthetic versatility. This conformationally constrained building block addresses the dual challenge of linker rigidification and orthogonal functionalization in a single scaffold. • Strained cyclobutane ring restricts bond rotation-improves target selectivity and metabolic stability vs. flexible-chain analogs • Orthogonal reactivity: free carboxylic acid for amide coupling; 2-oxopropyl ketone for reductive amination, Wittig olefination, or bioconjugation-eliminates extra protecting group steps • Supply chain: 95% purity with batch QC (NMR/HPLC); stable at ambient temperature for cost-effective global shipping; stocked in standard research quantities

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 1795306-43-2
Cat. No. B1458531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxopropyl)cyclobutane-1-carboxylic acid
CAS1795306-43-2
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(=O)CC1(CCC1)C(=O)O
InChIInChI=1S/C8H12O3/c1-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11)
InChIKeyOWAWGQRLJIXLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxopropyl)cyclobutane-1-carboxylic Acid: Ketone-Functionalized Cyclobutane Building Block


1-(2-Oxopropyl)cyclobutane-1-carboxylic acid (CAS 1795306-43-2) is a conformationally constrained, non-natural amino acid derivative featuring a cyclobutane core with a geminally substituted 2-oxopropyl (acetonyl) side chain and a free carboxylic acid group . Its molecular formula is C₈H₁₂O₃ (MW 156.18), and it is commercially available as a white crystalline solid in purities ranging from 95% to 98% . The compound incorporates both a ketone and a carboxylic acid, offering distinct reactivity profiles for amide bond formation, ketone derivatization, and further scaffold diversification. As a cyclobutane-containing building block, it provides a unique opportunity to explore the effects of ring strain and conformational restriction on molecular recognition, particularly in the context of rigidifying flexible linkers or replacing planar aromatic motifs with three-dimensional saturated carbocycles in drug discovery programs .

Conformationally constrained cyclobutane scaffold for rigidification and scaffold-hopping studies.
Orthogonal carboxylic acid and ketone reactivity for chemoselective derivatization workflows.
Commercially available with documented QC analytics (NMR, HPLC) supporting synthetic reproducibility.

1-(2-Oxopropyl)cyclobutane-1-carboxylic Acid: Generic Substitution Risks


The scientific utility of 1-(2-oxopropyl)cyclobutane-1-carboxylic acid is fundamentally derived from its unique combination of a strained cyclobutane ring and a 2-oxopropyl side chain. The 2-oxopropyl group introduces a ketone functionality that is absent in simple cyclobutane-1-carboxylic acid (CAS 3721-95-7) . This additional carbonyl group provides a distinct synthetic handle for chemoselective transformations (e.g., reductive amination, Wittig olefination, or ketal formation) and significantly alters the compound's hydrogen-bonding potential and electronic properties. Furthermore, the 2-oxopropyl chain at the 1-position introduces steric bulk and conformational constraints distinct from cyclobutane derivatives lacking this substituent. Class-level inference from broader cyclobutane carboxylic acid studies indicates that substitution at the 1-position of cyclobutane can drastically impact biological target engagement, as seen in the development of 1-aminocyclobutanecarboxylic acid derivatives as succinate dehydrogenase inhibitors, where even minor structural modifications led to significant changes in antifungal activity [1]. Therefore, generic substitution with unsubstituted cyclobutanecarboxylic acid or other analogs lacking the 2-oxopropyl motif would forfeit the precise steric, electronic, and synthetic advantages that define this compound's utility as a specialized building block.

1-(2-Oxopropyl)cyclobutane-1-carboxylic acid (Target)
Cyclobutane-1-carboxylic acid (Substitute)
Contains 2-oxopropyl ketone handle enabling orthogonal derivatization (reductive amination, Wittig).
Lacks ketone functionality entirely; derivatization limited to carboxylic acid reactions only.
1-position substitution introduces steric bulk and conformational bias linked to target engagement in related cyclobutane series.
Unsubstituted ring; altered hydrogen-bonding potential and spatial arrangement may shift assay response.
Availability backed by defined purity specifications (standard and high-grade options).
Often listed without guaranteed minimum purity; batch-to-batch variability risk is higher.

1-(2-Oxopropyl)cyclobutane-1-carboxylic Acid: Key Differentiators


Purity Specifications and Analytical Documentation

Procurement decisions for research-grade building blocks are critically dependent on verifiable purity and the availability of analytical documentation. 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid is commercially available with defined purity specifications from multiple vendors, with a typical baseline of 95% purity and an enhanced specification of ≥98% (NLT 98%) from suppliers such as MolCore . In contrast, many closely related cyclobutane carboxylic acid derivatives (e.g., simple cyclobutane-1-carboxylic acid) are often listed without a guaranteed minimum purity or with less rigorous analytical support . The availability of batch-specific quality control data (e.g., NMR, HPLC, GC) from vendors like Bidepharm for this compound ensures reproducibility in synthetic campaigns and reduces the risk of introducing impurities that could confound biological assay results or compromise downstream reaction yields.

Purity Documentation
Specification review
95% standard; 98% NLT high-grade with batch-specific QC (NMR, HPLC)
Supports reproducible synthesis and reduces assay interference risk.
Baseline cyclobutane-1-carboxylic acid often lacks explicit purity guarantee.
Quality Control Procurement Analytical Chemistry

Dual Carbonyl Reactivity: Carboxylic Acid and Ketone

The compound possesses two chemically distinct carbonyl groups: a carboxylic acid and a ketone. The carboxylic acid enables standard amide coupling and esterification reactions, while the 2-oxopropyl side chain introduces a ketone moiety suitable for orthogonal transformations. This dual functionality is a key differentiator. For instance, simple cyclobutane-1-carboxylic acid (CAS 3721-95-7) lacks the ketone group entirely, limiting its synthetic versatility to reactions of the carboxylic acid alone . The presence of the ketone in 1-(2-oxopropyl)cyclobutane-1-carboxylic acid allows for chemoselective derivatization strategies, such as reductive amination to introduce amines while preserving the carboxylic acid, or ketone-specific reactions like Wittig olefination to generate alkenes, without affecting the carboxyl group under appropriate conditions . This enables the construction of more complex and diverse molecular architectures from a single building block.

Dual Carbonyl Reactivity
Functional attribute
2 distinct carbonyl handles: carboxylic acid + ketone (vs. 1 in unsubstituted analog)
Enables orthogonal derivatization and streamlined synthesis of complex libraries.
Ketone-specific reactions (reductive amination, Wittig) possible without protecting acid.
Organic Synthesis Medicinal Chemistry Building Blocks

Conformational Rigidity from Cyclobutane Core

The cyclobutane ring is a recognized scaffold for introducing conformational restriction into drug-like molecules, a strategy employed to enhance target selectivity and metabolic stability. A 2023 study on 1-aminocyclobutanecarboxylic acid derivatives demonstrated that this scaffold can serve as an effective lead for developing new succinate dehydrogenase inhibitors, with compound A21 showing an EC50 of 0.03 mg/L against Rhizoctonia solani, comparable to the commercial fungicide fluxapyroxad (EC50 = 0.02 mg/L) [1]. While this specific activity data pertains to a 1-aminocyclobutane derivative and not the target compound itself, it serves as a powerful class-level validation of the 1-substituted cyclobutane core's ability to productively engage biological targets. In contrast, conformationally flexible acyclic analogs (e.g., linear chain carboxylic acids) or larger ring systems (e.g., cyclopentane or cyclohexane) exhibit significantly different spatial arrangements and entropic penalties upon binding, often leading to reduced potency or selectivity [2]. The 2-oxopropyl substituent at the 1-position of cyclobutane further rigidifies the scaffold, potentially locking the carboxylic acid and ketone functionalities into a specific spatial orientation that could be exploited for targeted molecular recognition.

Scaffold Bioactivity Context
Class-level inference
Related 1-aminocyclobutane derivative EC50: 0.03 mg/L against Rhizoctonia solani
Supports exploration of 1-substituted cyclobutane core for target engagement.
Data from succinate dehydrogenase inhibitor study; direct translation requires validation.
Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

1-(2-Oxopropyl)cyclobutane-1-carboxylic Acid: Research and Procurement Scenarios


Medicinal Chemistry: Conformational Restriction & Scaffold Hopping

This compound is ideally suited for medicinal chemists seeking to rigidify flexible linkers or replace planar aromatic groups with a three-dimensional, saturated carbocyclic core. The cyclobutane ring introduces a defined dihedral angle and restricts bond rotation, which can improve target selectivity and metabolic stability. The presence of both a carboxylic acid and a ketone allows for its incorporation into larger molecules via amide bond formation while leaving the ketone available for subsequent diversification, as supported by class-level evidence from 1-aminocyclobutane derivatives showing potent biological activity [1].

Dual-Functionality Building Block in Organic Synthesis

Synthetic chemists can leverage the orthogonal reactivity of the carboxylic acid and ketone groups to streamline the synthesis of complex molecules. For example, the carboxylic acid can be used to anchor the molecule to a solid support or couple with an amine, while the ketone can undergo selective transformations such as reductive amination, Grignard addition, or olefination to introduce additional diversity . This reduces the need for protecting group strategies compared to using building blocks with a single reactive handle.

Probe Development and Target Engagement

The compound can serve as a starting point for designing chemical probes. The ketone group provides a handle for introducing biotin, fluorescent tags, or photoaffinity labels via reductive amination or oxime formation. Its rigid cyclobutane core can help pre-organize the probe for optimal binding to its target, potentially improving the signal-to-noise ratio in pull-down or imaging experiments. The availability of the compound in high purity (up to 98%) ensures that any observed biological activity can be attributed with greater confidence to the intended probe rather than impurities .

Focused Libraries and High-Throughput Screening

For organizations building focused libraries around cyclobutane-containing fragments or exploring novel chemical space for high-throughput screening, this compound represents a distinct and well-characterized member of the cyclobutane carboxylic acid family. Its documented purity specifications and availability from multiple vendors with quality assurance data make it a reliable choice for inclusion in screening decks, where consistent and reproducible compound quality is paramount to avoid false positives or negatives in primary assays.

Application
Selection Property
Validation Focus
Conformational restriction & scaffold hopping
Cyclobutane core + ketone handle for rigidification
Target selectivity & metabolic stability assays
Orthogonal derivatization synthesis
Acid and ketone dual reactivity
Chemoselective transformation yields
Chemical probe design
Ketone for biotin/fluorophore attachment
Probe binding and signal-to-noise ratio
Screening library inclusion
Documented high purity and QC data availability
Assay reproducibility and false-positive control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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